molecular formula C17H14N4O B15038897 3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038897
M. Wt: 290.32 g/mol
InChI Key: HSDVCEWEQSYSJL-LDADJPATSA-N
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Description

3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a phenyl group and a phenylmethylidene hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the hydrazide moiety.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted phenyl derivatives are the major products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.

    Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, which are being explored for therapeutic applications.

Industry:

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

    3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the phenylmethylidene group, resulting in different chemical properties and reactivity.

    N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide: Similar structure but without the phenyl group on the pyrazole ring.

Uniqueness: The presence of both the phenyl and phenylmethylidene groups in 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N4O/c22-17(21-18-12-13-7-3-1-4-8-13)16-11-15(19-20-16)14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22)/b18-12+

InChI Key

HSDVCEWEQSYSJL-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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